Molecular Weight and Lipophilicity Differentiation vs. Monobromo Analogs Drives Membrane Permeability and PK Predictions
The target compound (MW 338.02, XLogP3 = 3) exhibits a molecular weight increase of approximately 78.9 Da (+30.4%) and a computed LogP increase of approximately 0.5 units relative to the monobromo analog 5-bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (MW 259.13, predicted XLogP3 ~2.5) [1]. This shift places the dibromo compound in a more favorable lipophilicity window for passive membrane permeability while remaining within the Rule-of-Five boundaries for orally bioavailable chemical space (MW < 500, LogP < 5) [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 338.02 g/mol; XLogP3 = 3; TPSA = 85 Ų |
| Comparator Or Baseline | 5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1697777-02-8): MW = 259.13 g/mol; predicted XLogP3 ~2.5 |
| Quantified Difference | ΔMW = +78.89 Da (+30.4%); ΔXLogP3 ≈ +0.5 units |
| Conditions | Computed physicochemical properties from PubChem (target) and Chemsrc (comparator); XLogP3 computed by PubChem 3.0 algorithm |
Why This Matters
The higher MW and LogP of the dibromo compound predict enhanced passive membrane permeability and altered tissue distribution compared to monobromo analogs, directly impacting lead series prioritization in CNS and intracellular target programs.
- [1] PubChem. Compound Summary: 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine, CID 130992856. Computed Properties: MW 338.02, XLogP3 3, TPSA 85 Ų. View Source
